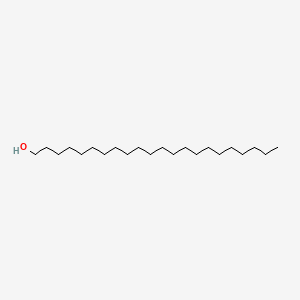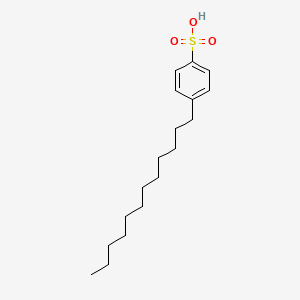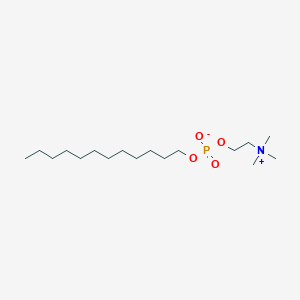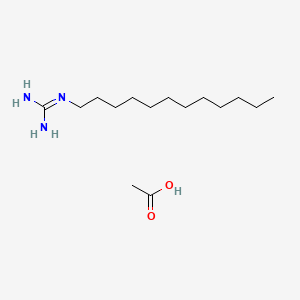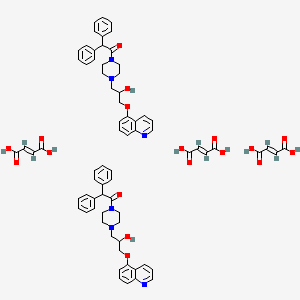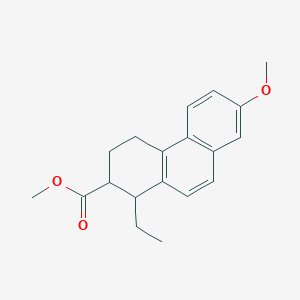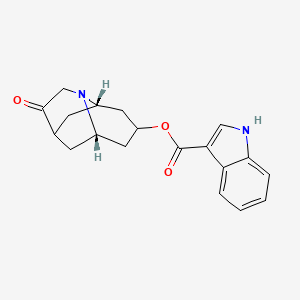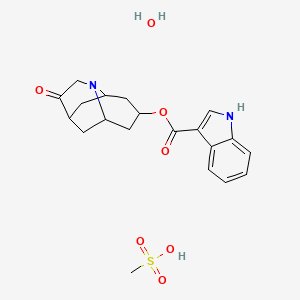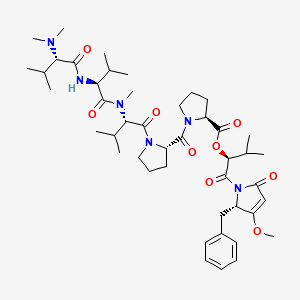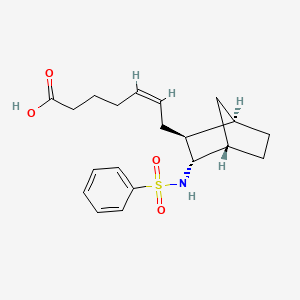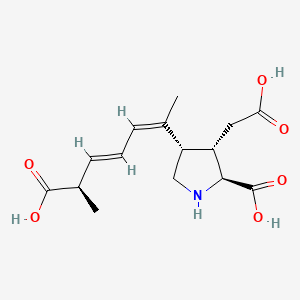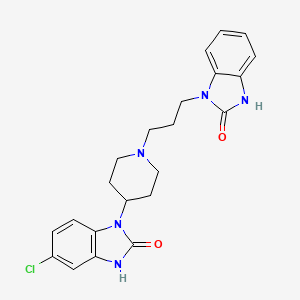![molecular formula C20H17BrO5 B1670938 {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858747-13-4](/img/structure/B1670938.png)
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Overview
Description
“{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid” is a chemical compound. Its molecular formula is C21H19BrO5 . The compound has a molecular weight of 431.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19BrO5/c1-12-16-6-8-18 (26-11-14-4-3-5-15 (22)10-14)13 (2)20 (16)27-21 (25)17 (12)7-9-19 (23)24/h3-6,8,10H,7,9,11H2,1-2H3, (H,23,24) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s possible that it may undergo various chemical reactions based on its functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used as a base for synthesizing various derivatives. For example, it has been used in the design and synthesis of thiazolidin-4-ones, which have potential applications in antibacterial activities. In these processes, various aromatic aldehydes are used to create a range of Schiff’s bases with potential antibacterial properties (Čačić et al., 2009).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activity. One study synthesized derivatives such as Schiff's bases and thiazolidin-4-ones, which showed promising antimicrobial properties (Čačić et al., 2006).
Antioxidant Properties
- Research into the antioxidant properties of derivatives of this compound has been conducted. For instance, studies have focused on the synthesis of new coumarins and their evaluation for antioxidant activities using various methods, including the DPPH spectrometric assay (Poojari et al., 2016).
Antineoplastic Activity
- This compound has been used in the synthesis of derivatives with potential antineoplastic activities. One study synthesized pyrano[3,2-c]chromene derivatives and evaluated their antineoplastic activities on human tumor cell line panels, identifying new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on new coumarins synthesized from this compound. These studies involve detailed molecular orbital calculations to understand the properties of these derivatives (Al-Amiery et al., 2016).
Photoreactive Cellulose Derivatives
- In the field of material science, derivatives of this compound have been used to create photoreactive cellulose derivatives. These materials are interesting for the design of smart materials due to their light-triggered photodimerization capabilities (Wondraczek et al., 2012).
Future Directions
properties
IUPAC Name |
2-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHJGDCGBDTTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



